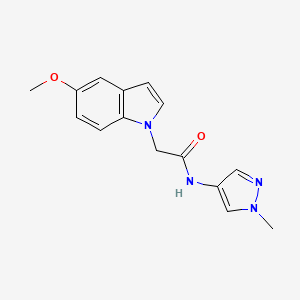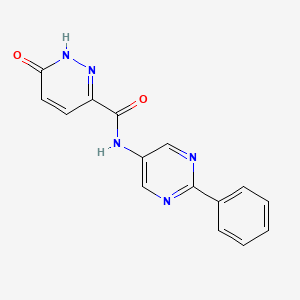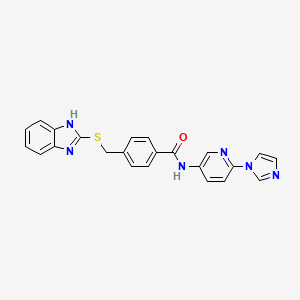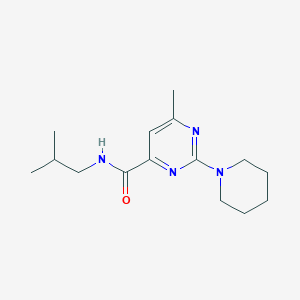![molecular formula C18H27N3O3 B7561773 N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide, also known as DMXAA, is a small molecule that has been investigated for its potential as an anti-cancer agent. It was first identified in the 1990s as a compound that could induce tumor necrosis in mice, and since then, it has been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to induce the production of cytokines, which are proteins that help regulate the immune response. It has also been shown to increase the number of immune cells in tumors, which can help to enhance the immune response against cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). It has also been shown to increase the number of immune cells in tumors, including natural killer cells and T cells. In addition, this compound has been shown to inhibit the growth of blood vessels, which can help to starve tumors of the nutrients they need to grow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide is that it has been shown to be effective against a variety of cancer cell lines. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in clinical settings.
Zukünftige Richtungen
There are a number of future directions for the use of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide. One area of research is the development of new formulations of this compound that can increase its effectiveness and reduce its toxicity. Another area of research is the investigation of the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Finally, there is a need for further research into the mechanism of action of this compound, which could help to identify new targets for anti-cancer therapy.
Synthesemethoden
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2-bromo-4'-nitroacetophenone to produce N-(2,6-dimethylmorpholin-4-yl)acetamide. This compound is then reacted with 2-bromo-4'-nitroacetophenone again to produce N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide. Finally, this compound is reacted with methyl iodide to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential as an anti-viral and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-10-20(8-9-23-13)18(22)19-16-6-4-5-7-17(16)21-11-14(2)24-15(3)12-21/h4-7,13-15H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSSNBSJXZWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=CC=C2N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)



![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)


![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)